Calcium Hydroxide

Description

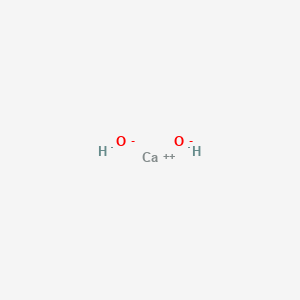

Structure

2D Structure

Properties

CAS No. |

7719-01-9 |

|---|---|

Molecular Formula |

CaH2O2 Ca(OH)2 |

Molecular Weight |

74.09 g/mol |

IUPAC Name |

calcium dihydroxide |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |

InChI Key |

AXCZMVOFGPJBDE-UHFFFAOYSA-L |

impurities |

Calcium carbonate, magnesium salts, iron. |

Canonical SMILES |

[OH-].[OH-].[Ca+2] |

boiling_point |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Crystals or soft granules or powder Soft, hexagonal crystals Rhombic, trigonal, colorless crystals Soft, white crystalline powder White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate] |

density |

2.24 at 68 °F (USCG, 1999) - Denser than water; will sink Approximately 2.2 g/cu cm Bulk density: 450 to 640 kg/cu m. In the as-poured state, it can be as low as 350 kg/cu m, owing to air entrapment Relative density (water = 1): 2.2 2.24 |

flash_point |

/Calcium Hydroxide is/ non flammable |

melting_point |

1076 °F (Decomposes) (Loses H2O) (NIOSH, 2024) 1076 °F (decomposes) (loses water) 1076 °F (decomposes) (loses H₂O) 1076 °F (Decomposes) (Loses H2O) |

physical_description |

Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999) Other Solid; Water or Solvent Wet Solid, Liquid; Liquid; Water or Solvent Wet Solid, Other Solid; Water or Solvent Wet Solid; Dry Powder; Pellets or Large Crystals; NKRA White powder White, odorless powder; Note: Readily absorbs CO2 from the air to form calcium carbonate; [NIOSH] COLOURLESS CRYSTALS OR WHITE POWDER. White, odorless powder. White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.] |

solubility |

0.2 % at 32 °F (NIOSH, 2024) Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol Solubility in water is decreased by the presence of fixed alkali hydroxides. In water, 1730 mg/L at 20 °C In water, 0.160 g/100 g water at 20 °C Very slightly soluble in boiling water. Insoluble in alcohol. Soluble in acid Soluble in glycerol, sugar or ammonium chloride solution; soluble in acids with evolution of much heat Solubility in water: none (32 °F): 0.2% |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Calcium Hydroxide from Limestone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of calcium hydroxide (B78521) from limestone, a process of significant interest across various scientific and industrial domains, including pharmaceuticals. The guide details the core chemical transformations, experimental protocols, and critical process parameters, with a focus on providing actionable data for research and development.

Introduction

Calcium hydroxide (Ca(OH)₂), traditionally known as slaked lime, is an inorganic compound with wide-ranging applications. In the pharmaceutical industry, it is used as a pH adjuster, a source of calcium, and in the synthesis of other compounds. The most common and economically viable method for producing this compound is through the thermal decomposition of limestone (calcium carbonate, CaCO₃) followed by hydration. This guide will elaborate on this two-step process, providing the necessary technical details for its replication and optimization in a laboratory or industrial setting.

The Two-Step Synthesis of this compound from Limestone

The conversion of limestone into this compound is a sequential process involving two primary stages:

-

Calcination : The endothermic decomposition of calcium carbonate (CaCO₃) into calcium oxide (CaO) and carbon dioxide (CO₂).

-

Hydration (Slaking) : The exothermic reaction of calcium oxide with water to form this compound (Ca(OH)₂).

The overall process can be visualized as a straightforward workflow.

Part 1: Calcination of Limestone

Calcination is the process of thermally decomposing limestone to produce calcium oxide (quicklime).

Chemical Reaction and Thermodynamics

The balanced chemical equation for the calcination of calcium carbonate is:

CaCO₃(s) + heat → CaO(s) + CO₂(g)

This reaction is highly endothermic, requiring a significant input of energy.[1] The key thermodynamic parameters for this reaction are summarized in the table below.

| Parameter | Value | Conditions |

| Enthalpy of Reaction (ΔH) | +178 kJ/mol | Standard conditions |

| Gibbs Free Energy (ΔG°) | ≈ 177,100 - 158T (J/mol) | T in Kelvin |

| Decomposition Temperature | ~850 - 925°C | Dependent on limestone purity and CO₂ partial pressure |

Experimental Protocol: Laboratory-Scale Calcination

This protocol is adapted from a study on the synthesis of this compound from Indonesian limestone.[2][3]

Methodology:

-

Preparation of Limestone : Clean the raw limestone with distilled water to remove any surface impurities. Dry the cleaned limestone in an oven for one hour.[3]

-

Calcination : Place the dried limestone in a high-temperature furnace. Calcine the limestone at 900°C for 4 hours.[2] This process will result in the formation of calcium oxide powder.

-

Cooling and Storage : After calcination, allow the calcium oxide powder to cool down to room temperature in a desiccator to prevent premature hydration from atmospheric moisture. Store the resulting calcium oxide in an airtight container.

Reaction Kinetics and Process Parameters

The rate of calcination is influenced by several factors, including temperature, particle size, and the partial pressure of carbon dioxide in the atmosphere.

| Parameter | Effect on Calcination Rate | Typical Values/Conditions |

| Temperature | Increases with temperature | 750 - 920°C |

| Particle Size | Decreases with increasing particle size | 150 - 1250 µm |

| CO₂ Concentration | Decreases with increasing CO₂ concentration | 0 - 30 vol.% |

| Activation Energy (Ea) | - | 182 - 254 kJ/mol |

Data sourced from references.

Impact of Impurities

The purity of the initial limestone significantly affects the quality of the resulting calcium oxide. Common impurities and their effects are detailed below.

| Impurity | Chemical Formula | Effect on Calcination and CaO Quality |

| Magnesium Carbonate | MgCO₃ | Increases calcination temperature and can reduce the reactivity of the final product. |

| Silica | SiO₂ | Can lead to the formation of silicates, reducing the available CaO content. |

| Alumina | Al₂O₃ | May form aluminates, affecting the properties of the final product. |

| Iron Oxides | Fe₂O₃ | Can act as a flux, potentially affecting the sintering process during calcination. |

| Sulfur | S | May reduce the reactivity of calcium oxide. |

Part 2: Hydration of Calcium Oxide (Slaking)

Hydration, or slaking, is the process of reacting calcium oxide with water to produce this compound.

Chemical Reaction and Thermodynamics

The hydration of calcium oxide is an exothermic reaction, releasing a significant amount of heat. The balanced chemical equation is:

CaO(s) + H₂O(l) → Ca(OH)₂(s) + heat

The reaction is spontaneous and proceeds to completion under appropriate conditions.

Experimental Protocol: Laboratory-Scale Hydration

This protocol is a continuation of the calcination process described in section 3.2.

Methodology:

-

Hydration : Mix the calcium oxide powder obtained from calcination with distilled water. Use a rotary stirrer for 24 hours to ensure complete hydration. This will produce a paste of this compound.

-

Drying : Dry the this compound paste in an oven at 80°C until all excess water has evaporated.

-

Processing : Crush the dried this compound using a mortar and pestle. Sieve the powder to obtain a fine, uniform particle size.

Process Parameters for Hydration

The efficiency of the hydration process and the quality of the resulting this compound are influenced by several factors.

| Parameter | Recommended Value/Condition | Effect |

| CaO/H₂O Ratio | ~220 g/L | Affects the consistency of the resulting slurry and the reaction rate. |

| Water Temperature | ~74 °C | Higher temperatures can increase the reaction rate. |

| CaO Particle Size | ~0.144 mm | Smaller particle sizes lead to a faster reaction due to increased surface area. |

| Stirring | Continuous | Ensures uniform mixing and prevents localized overheating. |

Alternative Synthesis Method: Precipitation

An alternative method for synthesizing this compound is through a precipitation reaction. This method can offer higher purity but is often more expensive.

Experimental Protocol: Precipitation of this compound

This protocol involves the reaction of a soluble calcium salt with a strong base.

Methodology:

-

Prepare Solutions : Prepare a solution of a soluble calcium salt (e.g., calcium chloride, CaCl₂) and a solution of a strong base (e.g., sodium hydroxide, NaOH).

-

Precipitation : Add the sodium hydroxide solution dropwise to the calcium chloride solution while stirring. A white precipitate of this compound will form.

-

Washing and Recovery : Separate the precipitate by filtration. Wash the precipitate several times with deionized water to remove any soluble byproducts (e.g., sodium chloride).

-

Drying : Dry the purified this compound precipitate in an oven at a low temperature (e.g., 80°C) to avoid decomposition.

Conclusion

The synthesis of this compound from limestone is a well-established and robust process. By carefully controlling the parameters of calcination and hydration, a high-quality product suitable for various research and industrial applications can be obtained. The choice between the traditional limestone-based method and alternative precipitation methods will depend on the desired purity, cost considerations, and available resources. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hydroxide (B78521), traditionally known as slaked lime, is an inorganic compound with the chemical formula Ca(OH)₂. It presents as a white, odorless powder or colorless crystals.[1] This versatile compound has been utilized for millennia, from ancient construction to modern industrial and biomedical applications. In the pharmaceutical and drug development sectors, calcium hydroxide is valued for its alkaline properties, biocompatibility, and its role in promoting mineralization.[2][3] It is notably used as an antacid, in dental applications for pulp capping and root canal treatments, and is being explored in nanoparticle form for drug delivery systems.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its mechanisms of action at a cellular level, particularly relevant to researchers in drug development and material science.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These quantitative data are essential for understanding its behavior in various scientific and pharmaceutical applications.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | Ca(OH)₂ | |

| Molar Mass | 74.093 g/mol | |

| Appearance | White, odorless powder or colorless crystals | |

| Density | 2.211 g/cm³ | |

| Melting Point | Decomposes at 580 °C (853 K) |

Solubility and Dissociation

This compound is sparingly soluble in water and exhibits retrograde solubility, meaning its solubility decreases as the temperature increases. This is an exothermic process, and according to Le Chatelier's principle, lower temperatures favor dissolution.

| Property | Value | Temperature (°C) | Reference |

| Solubility in Water | 1.89 g/L | 0 | |

| 1.73 g/L | 20 | ||

| 0.66 g/L | 100 | ||

| Solubility Product (Ksp) | 5.5 x 10⁻⁶ | 25 | |

| pKa₁ | 11.57 | 25 | |

| pKa₂ | 12.63 | 25 | |

| pH of Saturated Solution | ~12.4 | 25 |

Crystal Structure

This compound possesses a hexagonal crystal structure, belonging to the P-3m1 space group. This structure is identical to that of brucite (Mg(OH)₂).

| Property | Value | Reference |

| Crystal System | Hexagonal | |

| Space Group | P-3m1 |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below.

Determination of Solubility and Solubility Product (Ksp) by Titration

This protocol determines the molar solubility and Ksp of this compound by titrating a saturated solution with a standardized hydrochloric acid solution.

Workflow for Ksp Determination by Titration

Caption: Workflow for determining the Ksp of this compound via titration.

Methodology:

-

Preparation of Saturated Solution: Add an excess of this compound powder to deionized water in a flask. Stopper and stir the suspension to ensure saturation. Allow the undissolved solid to settle.

-

Filtration: Filter the supernatant through a gravity filter to obtain a clear, saturated solution of Ca(OH)₂. This step is crucial to remove any solid particles.

-

Titration Setup: Accurately pipette a known volume (e.g., 25.00 mL) of the clear filtrate into an Erlenmeyer flask. Add a few drops of a suitable indicator.

-

Titration: Titrate the Ca(OH)₂ solution with a standardized solution of hydrochloric acid (e.g., 0.05 M HCl) until the endpoint is reached, indicated by a color change. Record the volume of HCl added.

-

Calculations:

-

Calculate the moles of HCl used.

-

From the stoichiometry of the neutralization reaction (Ca(OH)₂ + 2HCl → CaCl₂ + 2H₂O), determine the moles of Ca(OH)₂ in the aliquot.

-

Calculate the molarity of OH⁻ and Ca²⁺ ions in the saturated solution.

-

Calculate the Ksp using the formula: Ksp = [Ca²⁺][OH⁻]².

-

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a this compound solution as a titrant is added, allowing for the determination of its dissociation constants.

Methodology:

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a dilute solution of this compound. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments.

-

Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like Ca(OH)₂, two inflection points will be observed. The pKa is the pH at which half of the species has been protonated.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, such as decomposition.

Workflow for DSC Analysis

Caption: Workflow for the thermal analysis of this compound using DSC.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 3-10 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen flow of 50 mL/min).

-

Data Acquisition: Record the heat flow as a function of temperature. The decomposition of Ca(OH)₂ into calcium oxide (CaO) and water is an endothermic process, which will be observed as a peak on the DSC curve.

-

Analysis: Determine the onset temperature and the peak temperature of the endotherm, which correspond to the decomposition temperature.

Relevance in Drug Development and Biological Signaling

This compound's biological activity is primarily attributed to its dissociation into calcium (Ca²⁺) and hydroxyl (OH⁻) ions. The high pH (~12.4) created by the hydroxyl ions has a potent antibacterial effect by damaging bacterial cell membranes and DNA. The calcium ions play a crucial role in various signaling pathways related to mineralization and tissue regeneration.

Role in Biomineralization and Bone Regeneration

This compound is known to induce hard tissue formation and is used in applications like apexification in dentistry and as a component in bone regeneration materials. This is achieved through the activation of signaling pathways in mesenchymal stem cells and osteoblasts.

One of the key pathways involved is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Studies have shown that this compound can promote the phosphorylation of JNK, p38, and ERK, which are key components of the MAPK pathway. This activation leads to enhanced cell proliferation, migration, and osteogenic differentiation, ultimately resulting in mineralization.

Furthermore, the release of calcium ions can activate the calcium/calmodulin pathway, which is also implicated in osteoblast differentiation and mineralization.

MAPK Signaling Pathway in Ca(OH)₂-Induced Mineralization

Caption: Role of MAPK pathway in Ca(OH)₂-induced cellular responses.

Applications in Drug Delivery

The biocompatibility and pH-responsive nature of this compound make it a candidate for drug delivery systems. This compound nanoparticles are being investigated as carriers for the controlled release of therapeutic agents. Their ability to be encapsulated within polymers like PLGA allows for prolonged drug release, which is beneficial for applications such as intracanal medicaments in endodontics. The high surface area of nanoparticles also enhances their reactivity and potential for loading various drugs.

Conclusion

This compound possesses a unique set of physicochemical properties, including high alkalinity, retrograde aqueous solubility, and the ability to promote biomineralization. A thorough understanding of these properties, supported by robust experimental characterization, is fundamental for its effective and safe application in research and drug development. Its role in activating key cellular signaling pathways underscores its potential beyond a simple pH modifier, opening avenues for its use in regenerative medicine and advanced drug delivery systems. This guide provides the foundational knowledge required for scientists and researchers to harness the full potential of this remarkable compound.

References

- 1. This compound-induced Proliferation, Migration, Osteogenic Differentiation, and Mineralization via the Mitogen-activated Protein Kinase Pathway in Human Dental Pulp Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

- 3. mansapublishers.com [mansapublishers.com]

- 4. nanorh.com [nanorh.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium hydroxide (B78521), Ca(OH)₂, commonly known as portlandite. It details the crystallographic parameters, experimental protocols for its characterization, and the underlying principles of the analytical techniques employed. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the solid-state properties of this important inorganic compound.

Introduction

Calcium hydroxide is a simple yet significant inorganic compound with a well-defined crystal structure. Its layered nature and the presence of hydroxyl groups make its structural analysis a fundamental aspect of materials science, with implications in cement chemistry, cultural heritage conservation, and pharmaceutical applications where it is used as a pH modifier and in the synthesis of other calcium salts. A precise understanding of its crystal structure is paramount for controlling its physical and chemical properties.

Crystal Structure of this compound (Portlandite)

This compound crystallizes in the trigonal crystal system and is isostructural with brucite (Mg(OH)₂).[1] Its structure consists of layers of edge-sharing CaO₆ octahedra, where each calcium ion is coordinated to six hydroxyl groups. These layers are held together by hydrogen bonds between the hydroxyl groups of adjacent layers.

Crystallographic Data

The crystallographic data for portlandite has been determined through numerous studies employing X-ray and neutron diffraction techniques. The key parameters are summarized in the table below.

| Parameter | Value | Reference(s) |

| Crystal System | Trigonal | [1][2][3] |

| Space Group | P-3m1 (No. 164) | [2] |

| Lattice Parameters | ||

| a | 3.589 Å - 3.5918 Å | |

| c | 4.9063 Å - 4.911 Å | |

| Cell Angles | ||

| α, β | 90° | |

| γ | 120° | |

| Cell Volume | ~54.7 ų | |

| Z (Formula units per cell) | 1 |

Atomic Coordinates and Bond Distances

The atomic positions within the unit cell are well-established. The calcium atom is located at the origin, and the oxygen and hydrogen atoms of the hydroxyl group occupy specific positions along the c-axis.

| Atom | Wyckoff Position | x | y | z |

| Ca | 1a | 0 | 0 | 0 |

| O | 2d | 1/3 | 2/3 | ~0.234 |

| H | 2d | 1/3 | 2/3 | ~0.425 |

Key interatomic distances determined from diffraction studies are crucial for understanding the bonding within the crystal lattice.

| Bond | Distance (Å) | Reference(s) |

| Ca-O | ~2.37 | |

| O-H | ~0.97 |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of this compound relies on several key experimental techniques. The following sections provide detailed methodologies for these experiments.

Synthesis of this compound Crystals

High-quality single crystals are essential for single-crystal X-ray diffraction, while fine, homogeneous powders are required for powder diffraction techniques.

A modified counter-diffusion method can be employed to grow millimeter-sized single crystals of portlandite.

Materials:

-

0.2 M Sodium Hydroxide (NaOH) solution

-

0.1 M Calcium Chloride (CaCl₂) solution

-

Deionized water

Procedure:

-

Prepare the NaOH and CaCl₂ solutions using deionized water.

-

Set up a counter-diffusion system where the two solutions can slowly mix without significant turbulence. This can be achieved using a U-tube or a gel-based crystallization setup.

-

Allow the solutions to diffuse into each other over a period of several days to weeks at a constant temperature.

-

Hexagonal prismatic crystals of Ca(OH)₂ will form at the interface of the two solutions.

-

Carefully collect the crystals and rinse them thoroughly with ethanol to remove any residual reactants.

-

Dry the crystals in an oven at 100 °C for 30 minutes.

For powder diffraction studies, this compound nanoparticles can be synthesized via chemical precipitation.

Materials:

-

Calcium nitrate (B79036) dihydrate [Ca(NO₃)₂·2H₂O]

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of calcium nitrate dihydrate and sodium hydroxide.

-

Add the sodium hydroxide solution dropwise to the calcium nitrate solution while stirring vigorously at room temperature.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a set period to ensure complete reaction.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove any soluble byproducts.

-

Dry the resulting powder in an oven at a temperature below the decomposition temperature of Ca(OH)₂ (approximately 580 °C).

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of materials.

This technique provides the most accurate determination of the unit cell parameters and atomic positions.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

-

Goniometer for crystal mounting and rotation.

-

Area detector (e.g., CCD or CMOS).

Procedure:

-

Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction frames to determine the unit cell and crystal orientation.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, displacement parameters, and other structural parameters.

-

PXRD is used to identify crystalline phases and refine lattice parameters from a polycrystalline sample.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

-

Sample holder (e.g., zero-background holder).

-

Detector (e.g., scintillation counter or position-sensitive detector).

Procedure:

-

Sample Preparation:

-

Grind the this compound sample to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.

-

Mount the powder in the sample holder, ensuring a flat, smooth surface.

-

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Set the data collection parameters, including the 2θ scan range (e.g., 10-90°), step size (e.g., 0.02°), and counting time per step (e.g., 1-10 seconds).

-

Initiate the scan to collect the diffraction pattern.

-

-

Data Analysis:

-

Identify the crystalline phases present by comparing the experimental diffraction pattern to a database such as the Powder Diffraction File (PDF).

-

Perform Rietveld refinement to refine the crystal structure parameters.

-

Neutron Diffraction

Neutron diffraction is particularly useful for locating light atoms, such as hydrogen, in the crystal structure.

Instrumentation:

-

Neutron powder or single-crystal diffractometer at a neutron source (nuclear reactor or spallation source).

-

Sample container (e.g., vanadium can for powder samples).

-

Neutron detector.

Procedure:

-

Sample Preparation:

-

For powder diffraction, a relatively large sample size (several grams) is typically required. The sample is loaded into a vanadium can, which has a low neutron scattering cross-section.

-

For single-crystal diffraction, a large single crystal (several mm³) is needed.

-

To reduce incoherent scattering from hydrogen, it is often advantageous to use deuterated this compound, Ca(OD)₂.

-

-

Data Collection:

-

Mount the sample in the neutron beam.

-

Collect the diffraction data over a range of scattering angles or neutron wavelengths.

-

-

Data Analysis:

-

The data is analyzed using similar methods to X-ray diffraction, with Rietveld refinement being a common technique for powder data. The positions of the hydrogen (or deuterium) atoms can be determined with high precision.

-

Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful technique used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data by refining a set of structural and instrumental parameters.

Software:

-

FullProf Suite, GSAS-II, or similar refinement software.

Procedure:

-

Input Files:

-

Provide the experimental powder diffraction data file.

-

Create an input control file that specifies the initial structural model (space group, lattice parameters, atomic positions), instrumental parameters (peak shape function, background), and the parameters to be refined.

-

-

Refinement Strategy:

-

Begin by refining the scale factor and background parameters.

-

Sequentially refine the unit cell parameters, peak profile parameters (e.g., Caglioti parameters U, V, W), and atomic positions.

-

In the final stages, refine the isotropic or anisotropic displacement parameters.

-

-

Assessing the Fit:

-

Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ²) to assess the quality of the refinement.

-

Visually inspect the difference plot (observed - calculated pattern) to identify any systematic errors or unmodeled features.

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental and analytical processes described in this guide.

Caption: Experimental workflow for this compound crystal structure analysis.

Caption: Logical workflow for Rietveld refinement of powder diffraction data.

Conclusion

The crystal structure of this compound is well-characterized, with a layered trigonal structure. This guide has provided a detailed summary of its crystallographic parameters and comprehensive protocols for its synthesis and analysis using X-ray and neutron diffraction techniques. The application of Rietveld refinement to powder diffraction data is a critical step in obtaining accurate structural information. By following the methodologies outlined in this document, researchers can confidently analyze and understand the solid-state properties of this compound, facilitating its application in various scientific and industrial fields.

References

The Reaction Kinetics of Calcium Hydroxide in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Calcium hydroxide (B78521), Ca(OH)₂, a sparingly soluble inorganic compound, plays a critical role in a multitude of scientific and industrial applications, from environmental remediation and construction to pharmaceutical formulations. A thorough understanding of its reaction kinetics in aqueous solutions is paramount for optimizing processes and ensuring product efficacy and safety. This technical guide provides an in-depth analysis of the core reaction kinetics of calcium hydroxide, focusing on its dissolution, carbonation, and neutralization reactions.

Dissolution Kinetics

The dissolution of this compound in water is a prerequisite for its subsequent chemical reactions in an aqueous environment. It is an exothermic process, and interestingly, this compound exhibits retrograde solubility, meaning its solubility decreases as the temperature increases.[1][2] At 0 °C, its solubility is 1.89 g/L, which decreases to 1.73 g/L at 20 °C and further to 0.66 g/L at 100 °C.[2] The dissolution equilibrium is represented by the following equation:

Ca(OH)₂(s) ⇌ Ca²⁺(aq) + 2OH⁻(aq)

The kinetics of this process can be influenced by several factors, including temperature, pH, and agitation. The rate of dissolution can be controlled by either the diffusion of ions from the solid surface into the bulk solution or by the surface reaction itself, depending on the degree of agitation.[3]

Quantitative Data for Dissolution

| Parameter | Value | Conditions | Reference |

| Solubility Product (Ksp) | 5.02 × 10⁻⁶ | 25 °C | [2] |

| Enthalpy of Dissolution (ΔH°) | -12.60 kJ/mol | ||

| Entropy of Dissolution (ΔS°) | -150.7 J/(mol·K) | ||

| Activation Energy of Dissolution | 15,188 J/mol |

Experimental Protocol: Spinning Disc Method for Dissolution Rate Measurement

A common method to determine the dissolution rate of this compound is the spinning disc method.

Methodology:

-

Preparation of Ca(OH)₂ Discs: Reagent-grade this compound powder is compressed under high pressure in a cylindrical mold to form dense, uniform discs. The thermogravimetric response of these discs should be verified to be similar to the parent powder.

-

Apparatus Setup: A pH-stat device is used, which consists of a reaction vessel containing the aqueous solution, a pH electrode, a stirrer, and a burette for acid or base addition. The prepared this compound disc is mounted on a rotating shaft and immersed in the solution.

-

Experimental Procedure:

-

The disc is rotated at a constant velocity, typically at a Reynolds number above 9x10³, to ensure the dissolution rate is independent of the disc velocity.

-

The pH of the solution is maintained at a constant, preset value by the controlled addition of an acid (e.g., HCl) from the burette.

-

The rate of acid consumption required to maintain the constant pH is recorded over time.

-

-

Data Analysis: The dissolution rate of this compound is directly correlated to the rate of acid consumption. This allows for the determination of the dissolution rate as a function of various parameters like pH and temperature.

Carbonation Kinetics

The reaction of this compound with carbon dioxide, known as carbonation, is a critical process in areas such as CO₂ capture and the setting of lime mortar. This reaction proceeds in an aqueous environment and involves the dissolution of Ca(OH)₂ followed by the precipitation of calcium carbonate (CaCO₃).

Ca(OH)₂(aq) + CO₂(g) → CaCO₃(s) + H₂O(l)

The kinetics of carbonation are complex and can be influenced by factors such as temperature, CO₂ concentration, relative humidity, and the physical properties of the this compound particles (e.g., surface area).

Models for Carbonation Kinetics

Two prominent models used to describe the carbonation kinetics of this compound are the Shrinking Core Model and the Boundary Nucleation and Growth Model (BNGM) .

-

Shrinking Core Model: This model is often applied to the carbonation of Ca(OH)₂ particles at elevated temperatures. It assumes that the reaction occurs at a sharp interface that moves into the solid particle as the reaction progresses. The overall rate can be controlled by diffusion of CO₂ through the gas film, diffusion through the product layer (CaCO₃), or the chemical reaction at the surface of the unreacted core.

-

Boundary Nucleation and Growth Model (BNGM): This model is particularly useful for describing the carbonation of Ca(OH)₂ nanoparticles. It posits that CaCO₃ nuclei form densely at the boundary regions of the Ca(OH)₂ particles. These nuclei then grow, leading to the transformation of the particle. The transformation rate in this model often decreases exponentially with time.

Quantitative Data for Carbonation

| Parameter | Value | Conditions | Model | Reference |

| Pre-exponential Factor (A) for Dehydration Step | 4359 s⁻¹ | Shrinking Core | ||

| Activation Energy (Ea) for Dehydration Step | 63.2 kJ/mol | Shrinking Core |

Experimental Protocol: Thermogravimetric Analysis (TGA) for Carbonation Kinetics

Thermogravimetric analysis is a powerful technique to study the kinetics of solid-gas reactions like carbonation.

Methodology:

-

Sample Preparation: A small, known mass of fine this compound powder is placed in the TGA sample pan.

-

Apparatus Setup: The TGA instrument is programmed to control the temperature and the composition of the purge gas.

-

Experimental Procedure:

-

The sample is heated to the desired reaction temperature under an inert atmosphere (e.g., nitrogen).

-

Once the temperature is stable, a gas stream containing a specific concentration of CO₂ and controlled humidity is introduced into the furnace.

-

The mass of the sample is continuously monitored as a function of time. The initial decrease in mass corresponds to dehydration (if any), and the subsequent increase in mass is due to the uptake of CO₂ to form CaCO₃.

-

-

Data Analysis: The conversion of Ca(OH)₂ to CaCO₃ is calculated from the change in mass. The reaction rate can be determined from the derivative of the conversion-time curve. By conducting experiments at different temperatures and CO₂ concentrations, kinetic parameters such as the reaction order, rate constant, and activation energy can be determined by fitting the data to appropriate kinetic models.

Neutralization Kinetics

This compound is a reasonably strong base and readily reacts with acids in neutralization reactions. These reactions are typically fast and exothermic. The stoichiometry of the reaction depends on the acid used. For example, with hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), the reactions are:

Ca(OH)₂(s) + 2HCl(aq) → CaCl₂(aq) + 2H₂O(l) Ca(OH)₂(s) + H₂SO₄(aq) → CaSO₄(s) + 2H₂O(l)

The kinetics of neutralization can be influenced by the concentration of the reactants and the temperature.

Quantitative Data for Neutralization with Sulfuric Acid

| Parameter | Value | Conditions | Reference |

| Rate Constant | 6.667 mol/s | In NaCl–H₂SO₄–H₂O solutions | |

| Order of Reaction (with respect to H₂SO₄) | 0.311 | In NaCl–H₂SO₄–H₂O solutions | |

| Activation Energy (Ea) | 50.70 kJ/mol | In NaCl–H₂SO₄–H₂O solutions |

Experimental Protocol: Thermographic Method for Neutralization Kinetics

The exothermic nature of neutralization reactions allows for the use of thermography to study their kinetics.

Methodology:

-

Apparatus Setup: A reactor is equipped with a high-precision temperature sensor capable of recording temperature changes at frequent intervals (e.g., every 5 seconds). The data is logged to a computer to generate a temperature-time profile.

-

Experimental Procedure:

-

A known volume and concentration of the acid solution (e.g., H₂SO₄ in an NaCl solution) is placed in the reactor and allowed to reach a stable initial temperature.

-

A stoichiometric excess of this compound powder is rapidly added to the solution with vigorous stirring.

-

The temperature of the reaction mixture is recorded as a function of time until it reaches a maximum and then starts to cool down.

-

-

Data Analysis:

-

The heat generated by the reaction is proportional to the extent of the reaction. The rate of temperature increase is therefore related to the reaction rate.

-

The temperature-time curve is analyzed. The rising part of the curve can often be approximated by a polynomial function, while the cooling part is typically linear.

-

By applying heat balance equations, the kinetic parameters, including the rate constant, reaction order, and activation energy, can be determined from the mathematical processing of the temperature-time graph.

-

Visualizations of Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Dissolution pathway of this compound in an aqueous solution.

Caption: Experimental workflow for studying carbonation kinetics using TGA.

Caption: Logical relationship in the neutralization of this compound.

References

calcium hydroxide solubility in glycerol and acids

An In-depth Technical Guide on the Solubility of Calcium Hydroxide (B78521) in Glycerol (B35011) and Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium hydroxide, Ca(OH)₂, is an inorganic compound with limited solubility in aqueous solutions, a characteristic that can constrain its application in various fields. However, its solubility is dramatically enhanced in the presence of specific polyols, such as glycerol, and in acidic environments. This guide provides a comprehensive technical overview of the principles, quantitative data, and experimental methodologies related to the solubility of this compound in these systems. Understanding these solubility characteristics is crucial for applications ranging from pharmaceutical formulations and drug delivery systems to industrial chemical synthesis and materials science.

Solubility of this compound in Aqueous Systems

The baseline for understanding this compound's solubility is its behavior in water. It is classified as sparingly soluble, and uniquely, it exhibits retrograde solubility, meaning its solubility decreases as the temperature increases. This is an exothermic dissolution process, where, according to Le Châtelier's principle, increasing the temperature shifts the equilibrium toward the reactants (solid Ca(OH)₂), thus reducing solubility[1].

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 0.185[2] |

| 20 | 0.173[2][3] |

| 100 | 0.071[2] |

Enhanced Solubility in Glycerol

The solubility of this compound is significantly increased in glycerol and aqueous glycerol solutions. This phenomenon is attributed to the formation of soluble complexes between calcium ions and glycerol molecules.

Mechanism of Enhanced Solubility

Glycerol (propane-1,2,3-triol) is a polyol with three hydroxyl (-OH) groups. These groups can chelate or form complexes with the calcium ion (Ca²⁺). This interaction effectively removes Ca²⁺ ions from the solution, shifting the dissolution equilibrium of solid Ca(OH)₂ to the right, thereby promoting further dissolution. The reaction can lead to the formation of calcium glyceroxide (also referred to as calcium glycerolate). This complex formation is the primary reason for the observed increase in solubility compared to pure water.

Quantitative Solubility Data in Glycerol-Water Mixtures

The extent of solubility enhancement is dependent on the concentration of glycerol in the aqueous solution. A linear increase in solubility is observed as the glycerol concentration rises from approximately 40% to 80% (w/w).

Table 2: Solubility of this compound in Aqueous Glycerol Solutions at Room Temperature

| Glycerol (% w/w) | Water (% w/w) | Ca(OH)₂ Solubility (% w/w) |

| 0 | 100 | 0.17 |

| 18 | 82 | 0.30 |

| 35 | 65 | 1.30 |

| 52 | 48 | 1.90 |

| 68 | 32 | 2.50 |

| 82 | 18 | 3.10 |

| Data sourced from patent WO2012176151A1. The experiment involved mixing excess commercial grade this compound powder with the solvent for 90 minutes, followed by filtration to obtain a clear solution. |

Solubility in Acidic Solutions

This compound is a moderately strong base. Its solubility increases dramatically in acidic solutions due to classic acid-base neutralization reactions.

Mechanism of Acid-Enhanced Solubility

The dissolution of Ca(OH)₂ in water establishes an equilibrium between the solid and its constituent ions, Ca²⁺ and OH⁻.

Ca(OH)₂(s) ⇌ Ca²⁺(aq) + 2OH⁻(aq)

When an acid (a source of H⁺ ions) is introduced, the H⁺ ions react with the hydroxide ions (OH⁻) to form water. This neutralization reaction consumes the OH⁻ ions, a product of the dissolution. According to Le Châtelier's principle, the equilibrium will shift to the right to counteract this change, causing more solid Ca(OH)₂ to dissolve until the solution is re-saturated or the solid is fully consumed. The resulting products are a calcium salt and water.

Reactions with Common Organic Acids

The reaction of this compound with acids results in the formation of the corresponding calcium salt, which is often highly soluble in water.

Table 3: Neutralization Reactions with Common Acids

| Acid | Chemical Formula | Reaction Equation | Resulting Calcium Salt |

| Acetic Acid | CH₃COOH | Ca(OH)₂ + 2CH₃COOH → Ca(CH₃COO)₂ + 2H₂O | Calcium Acetate (Soluble) |

| Lactic Acid | C₃H₆O₃ | Ca(OH)₂ + 2C₃H₆O₃ → Ca(C₃H₅O₃)₂ + 2H₂O | Calcium Lactate (Soluble) |

| Hydrochloric Acid | HCl | Ca(OH)₂ + 2HCl → CaCl₂ + 2H₂O | Calcium Chloride (Very Soluble) |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is critical for research and quality control. The most common methods are acid-base titration and conductivity measurement.

Protocol 1: Acid-Base Titration Method

This method determines the hydroxide ion concentration in a saturated solution of Ca(OH)₂, which is then used to calculate the solubility and the solubility product constant (Ksp).

Materials:

-

Saturated Ca(OH)₂ solution (filtrate)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

-

Phenolphthalein (B1677637) or Bromothymol Blue indicator

-

Burette, pipette, Erlenmeyer flasks, and filtration apparatus

Procedure:

-

Preparation of Saturated Solution: Add an excess of solid Ca(OH)₂ to deionized water in a flask. Stopper and stir the mixture for an extended period (e.g., several hours) to ensure equilibrium is reached.

-

Filtration: Separate the undissolved solid Ca(OH)₂ from the solution using gravity filtration. The resulting clear liquid is the saturated solution (filtrate). This step is crucial, as any remaining solid particles will dissolve during titration and lead to erroneously high results.

-

Aliquot Preparation: Accurately pipette a known volume (e.g., 10.00 mL) of the saturated filtrate into a clean Erlenmeyer flask.

-

Indicator Addition: Add a few drops of an appropriate acid-base indicator (e.g., phenolphthalein or bromothymol blue) to the flask.

-

Titration: Fill a burette with the standardized HCl solution. Titrate the Ca(OH)₂ solution dropwise while swirling until the indicator reaches its endpoint (e.g., the faint pink color of phenolphthalein disappears).

-

Data Recording and Calculation: Record the initial and final burette volumes to determine the volume of HCl used. Use the stoichiometry of the neutralization reaction (Ca(OH)₂ + 2HCl → CaCl₂ + 2H₂O) to calculate the concentration of OH⁻, and subsequently, the molar solubility of Ca(OH)₂.

Protocol 2: Conductivity Measurement

This method relies on measuring the electrical conductivity of the solution as Ca(OH)₂ is added. Procedure:

-

Begin with a known volume of deionized water and measure its initial conductivity.

-

Add small, measured increments of solid Ca(OH)₂ to the water while stirring.

-

Record the conductivity after each addition, allowing the reading to stabilize.

-

Initially, conductivity will rise as more Ca(OH)₂ dissolves and increases the concentration of Ca²⁺ and OH⁻ ions.

-

When the solution becomes saturated, further additions of solid Ca(OH)₂ will not dissolve, and the conductivity will plateau.

-

The point at which the conductivity stops increasing indicates the saturation point, from which the solubility can be calculated.

Conclusion

While this compound has a characteristically low and retrograde solubility in water, its dissolution can be significantly enhanced. In glycerol-based systems, the formation of soluble calcium-glycerol complexes drives solubility far beyond aqueous limits. In acidic environments, neutralization reactions consume hydroxide ions, pulling the dissolution equilibrium forward to dissolve the solid base. A thorough understanding and quantification of these behaviors, using established experimental protocols like acid-base titration, are essential for professionals in drug development and chemical research to effectively formulate, synthesize, and utilize this compound in a wide array of applications.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of calcium hydroxide (B78521), Ca(OH)₂, a critical process in various industrial and research applications, including cement production, CO₂ capture, and the synthesis of specialized materials. The document outlines the core principles of the decomposition reaction, kinetic parameters, influencing factors, and the experimental protocols used for its characterization.

Executive Summary

The thermal decomposition of calcium hydroxide, also known as portlandite, is an endothermic reaction that yields calcium oxide (CaO) and water (H₂O). The process is governed by the following chemical equation:

Ca(OH)₂ (s) → CaO (s) + H₂O (g) [1]

This reaction is initiated by heating, with the decomposition temperature being influenced by a variety of factors including atmospheric pressure, particle size, and the degree of crystallinity of the this compound sample.[2] The enthalpy of this reaction is approximately +109 kJ/mol, signifying its endothermic nature.[3][4] Understanding the kinetics and mechanisms of this decomposition is paramount for optimizing processes where it plays a central role.

Reaction Mechanism and Kinetics

The thermal decomposition of this compound is a solid-state reaction that proceeds through the breaking of hydroxyl bonds and the subsequent release of water molecules. The reaction mechanism can be described as a single-step process, although the kinetics can be complex and are often modeled using various solid-state reaction models.

The rate of decomposition can be described by the general equation:

dα/dt = A * exp(-Ea / RT) * f(α)

where α is the fractional conversion, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, T is the absolute temperature, and f(α) is the reaction model.

Studies have shown that the reaction mechanism can be influenced by experimental conditions. For instance, in a non-isothermal process, the decomposition can be described by a power-law reaction mechanism in the initial acceleratory period.[5]

Signaling Pathway of Decomposition

The decomposition process can be visualized as a sequence of events initiated by thermal energy input.

Caption: Thermal decomposition pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal decomposition of this compound, compiled from various studies.

Table 1: Decomposition Temperature Ranges

| Condition | Temperature Range (°C) | Reference |

| In Nitrogen Atmosphere | 330 - 460 | |

| General Decomposition | 410 - 550 | |

| In Dynamic Helium Atmosphere | 390 - 500 | |

| Under Vacuum | Starts at 320 |

Table 2: Kinetic Parameters

| Parameter | Value | Method | Reference |

| Activation Energy (Ea) | 127.00 kJ/mol | DSC | |

| Pre-exponential Factor (A) | 7.58 x 10⁶ s⁻¹ | DSC | |

| Activation Energy (Ea) | 132.20 kJ/mol | TGA | |

| Pre-exponential Factor (ln A) | 16.85 | TGA | |

| Activation Energy (Ea) | 116 kJ/mol | Non-isothermal |

Table 3: Thermodynamic Properties

| Parameter | Value | Unit | Reference |

| Standard Enthalpy of Decomposition (ΔH°) | +109 | kJ/mol | |

| Standard Enthalpy of Formation (ΔfH°solid) | -985.2 | kJ/mol | |

| Standard Molar Entropy (S°solid) | 83.4 | J/(mol·K) | |

| Heat Capacity (cp) | 87.5 | J/(mol·K) |

Factors Influencing Decomposition

Several factors can significantly affect the thermal decomposition of this compound.

Logical Relationship of Influencing Factors

Caption: Factors influencing Ca(OH)₂ thermal decomposition.

-

Degree of Crystallinity: A higher degree of crystallinity is associated with a higher decomposition temperature.

-

Particle Size: While it is often expected that smaller particle sizes lead to lower decomposition temperatures, studies have shown that the degree of crystallinity can be a more dominant factor.

-

Atmosphere:

-

Relative Humidity (RH): Higher relative humidity in the surrounding environment can increase the decomposition temperature.

-

Carbon Dioxide (CO₂): The presence of CO₂ can lead to the carbonation of Ca(OH)₂, forming calcium carbonate (CaCO₃), which decomposes at a much higher temperature (around 700°C).

-

Water Vapor Pressure: Increased water vapor pressure can inhibit the decomposition reaction, shifting the equilibrium towards the reactants.

-

-

Heating Rate: In non-isothermal analysis, a higher heating rate typically shifts the decomposition to higher temperatures.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermoanalytical techniques.

Experimental Workflow

Caption: General experimental workflow for analyzing Ca(OH)₂ decomposition.

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Typical Procedure:

-

A small, precisely weighed sample of Ca(OH)₂ (typically 5-20 mg) is placed in a TGA crucible (e.g., alumina, platinum).

-

The furnace is purged with an inert gas (e.g., nitrogen, helium) at a specific flow rate (e.g., 100 mL/min) to provide a non-reactive atmosphere.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve shows a step-wise mass loss corresponding to the dehydration of Ca(OH)₂. The derivative of the TGA curve (DTG) shows a peak at the temperature of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

-

Typical Procedure:

-

A small, accurately weighed sample of Ca(OH)₂ is placed in a DSC pan, and an empty pan is used as a reference.

-

The sample and reference are subjected to the same controlled temperature program as in TGA, under a controlled atmosphere.

-

The DSC curve will show an endothermic peak corresponding to the heat absorbed during the decomposition of Ca(OH)₂. The area under this peak is proportional to the enthalpy of the reaction.

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present in the sample before and after decomposition and to assess the degree of crystallinity.

-

Typical Procedure:

-

The powdered sample is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., CuKα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with standard diffraction patterns to identify the crystalline phases (e.g., Ca(OH)₂, CaO).

-

The peak width at half-maximum height can be used to estimate the degree of crystallinity.

-

Conclusion

The thermal decomposition of this compound is a well-studied but complex process influenced by a multitude of interconnected factors. For researchers and professionals in drug development and material science, a thorough understanding of these nuances is essential for controlling reaction outcomes and designing efficient processes. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for further investigation and application of this fundamental chemical reaction.

References

An In-depth Technical Guide to Calcium Hydroxide for Researchers and Drug Development Professionals

Introduction

Calcium hydroxide (B78521), a well-known inorganic compound, has a rich history of application across various scientific and industrial domains. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, alongside established experimental protocols, is crucial for its effective and safe utilization. This technical guide provides a comprehensive overview of calcium hydroxide, with a focus on its core identifiers, quantitative properties, and practical experimental methodologies.

Core Identifiers and Nomenclature

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1305-62-0 [1][2][3][4][5]. The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for this compound is calcium dihydroxide . It is also commonly known by several other names, including slaked lime, hydrated lime, caustic lime, and pickling lime. In its natural mineral form, it is known as portlandite.

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below. This data is essential for experimental design, formulation development, and safety assessments.

| Property | Value |

| Identifiers | |

| CAS Number | 1305-62-0 |

| IUPAC Name | calcium dihydroxide |

| Molecular Formula | Ca(OH)₂ |

| Physical Properties | |

| Molar Mass | 74.09 g/mol |

| Appearance | White, odorless powder or colorless crystals |

| Density | 2.211 - 2.24 g/cm³ |

| Melting Point | Decomposes at 580 °C (1076 °F) |

| Solubility in Water | 1.89 g/L at 0 °C, 1.73 g/L at 20 °C, 0.66 g/L at 100 °C |

| pH of Saturated Solution | ~12.4 |

| Crystallographic Data | |

| Crystal System | Trigonal (Hexagonal) |

| Space Group | P-3m1 |

| Lattice Parameters | a = 3.589 Å, c = 4.911 Å |

Experimental Protocols

This section details methodologies for key experiments involving this compound, with a focus on synthesis and applications relevant to research and development.

Protocol 1: Synthesis of this compound Nanoparticles via Chemical Precipitation

This protocol describes a common method for synthesizing this compound nanoparticles, which have applications in areas such as heritage conservation and dental materials.

Materials:

-

Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare a 0.4 M aqueous solution of calcium nitrate.

-

Prepare a 0.4 M aqueous solution of sodium hydroxide.

-

In a reaction vessel, add the calcium nitrate solution.

-

While stirring vigorously, add the sodium hydroxide solution dropwise to the calcium nitrate solution at room temperature.

-

Continue stirring the resulting milky suspension for a specified period, for instance, 30 minutes, to allow for particle growth.

-

Separate the precipitated this compound nanoparticles from the solution by centrifugation.

-

Wash the nanoparticles multiple times with deionized water to remove any unreacted precursors and byproducts, such as sodium nitrate.

-

Dry the purified nanoparticles under vacuum or in a low-temperature oven.

Protocol 2: Application of this compound as an Intracanal Medicament in Endodontics

This compound is widely used in dentistry as a root canal dressing due to its antimicrobial properties and its ability to induce hard tissue formation.

Materials:

-

This compound powder

-

A suitable vehicle (e.g., sterile saline, glycerin, or a commercially available gel)

-

Lentulo spiral filler or a syringe with a fine-gauge needle

Procedure:

-

Following the complete chemo-mechanical debridement of the root canal system, thoroughly dry the canal with paper points.

-

Prepare a paste of this compound by mixing the powder with the chosen vehicle to a desired consistency.

-

Introduce the this compound paste into the root canal using a Lentulo spiral filler or by injecting it with a syringe.

-

Ensure the paste fills the entire canal space up to the working length, avoiding the extrusion of a large amount of material beyond the apex.

-

Place a sterile cotton pellet in the pulp chamber and seal the access cavity with a temporary restorative material.

-

The medicament is typically left in the canal for a period ranging from one week to several weeks, depending on the clinical case.

Visualized Workflow and Pathways

The following diagrams illustrate key processes involving this compound.

Caption: A logical workflow for the synthesis of this compound nanoparticles.

Caption: Signaling pathway of this compound in Endodontics.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile Synthesis of this compound Nanoparticles onto TEMPO-Oxidized Cellulose Nanofibers for Heritage Conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SID 385842283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Textural and Structural Properties of this compound Nanoparticles in Hydro-Alcoholic Suspension [file.scirp.org]

- 5. EP2880101B1 - A process for the synthesis of ca (oh) 2 nanoparticles by means of ionic exchange resins - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Hydroxide

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This technical guide provides an in-depth overview of the molecular weight and density of calcium hydroxide (B78521), Ca(OH)₂, a compound with significant applications ranging from industrial processes to biomedical applications, including as a dental pulp capping agent and in certain drug formulations.

Core Physicochemical Data

The molecular weight and density of calcium hydroxide are critical parameters for a wide range of scientific and pharmaceutical applications, from stoichiometric calculations in chemical synthesis to the formulation of suspensions and slurries. The table below summarizes these key quantitative properties.

| Property | Value | Units |

| Molecular Weight | 74.09 | g/mol |

| Density | 2.211 - 2.24 | g/cm³ |

The molecular weight is a calculated value based on the atomic masses of its constituent elements: one atom of calcium, two atoms of oxygen, and two atoms of hydrogen.[1][2][3] The density of solid this compound is typically reported in the range of 2.211 to 2.24 g/cm³.[4][5]

Experimental Protocol: Determination of this compound Purity via Acid-Base Titration

To ensure the quality and purity of this compound for research and pharmaceutical use, its effective molecular weight and concentration in a solution can be verified through titration. This protocol outlines a standard method for the assay of this compound.

Objective: To determine the purity of a this compound sample by titrating a known mass of the sample with a standardized solution of hydrochloric acid (HCl).

Materials:

-

This compound sample

-

Standardized hydrochloric acid solution (e.g., 0.1 M HCl)

-

Phenolphthalein (B1677637) indicator

-

Deionized water

-

Analytical balance

-

Volumetric flask (250 mL)

-

Erlenmeyer flasks (250 mL)

-

Burette (50 mL)

-

Pipette (25 mL)

-

Magnetic stirrer and stir bar

Methodology:

-

Preparation of this compound Solution:

-

Accurately weigh approximately 1.5 g of the this compound sample using an analytical balance.

-

Quantitatively transfer the weighed sample to a 250 mL volumetric flask.

-

Add approximately 100 mL of deionized water and swirl to dissolve the this compound. Note that this compound is only sparingly soluble in water.

-

Carefully add a small amount of dilute hydrochloric acid to aid in the complete dissolution of the this compound.

-

Once dissolved, dilute the solution to the 250 mL mark with deionized water and mix thoroughly.

-

-

Titration Procedure:

-

Rinse the burette with the standardized HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette volume.

-

Pipette a 25.00 mL aliquot of the prepared this compound solution into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator to the Erlenmeyer flask. The solution should turn pink, indicating its basic nature.

-

Place the Erlenmeyer flask on a magnetic stirrer and add a stir bar.

-

Titrate the this compound solution with the standardized HCl solution from the burette. Add the HCl dropwise as the endpoint is approached.

-

The endpoint is reached when the pink color of the solution disappears and the solution becomes colorless. Record the final burette volume.

-

Repeat the titration at least two more times with fresh aliquots of the this compound solution to ensure reproducibility.

-

-

Calculation of Purity:

-

Calculate the volume of HCl used in each titration.

-

Using the known molarity of the HCl solution, calculate the moles of HCl used.

-

From the stoichiometry of the reaction (Ca(OH)₂ + 2HCl → CaCl₂ + 2H₂O), determine the moles of Ca(OH)₂ in the 25.00 mL aliquot.

-

Calculate the total moles of Ca(OH)₂ in the original 250 mL solution.

-

Using the molar mass of Ca(OH)₂ (74.09 g/mol ), calculate the mass of pure Ca(OH)₂ in the original sample.

-

Finally, calculate the purity of the this compound sample as a percentage: (Mass of pure Ca(OH)₂ / Initial mass of sample) x 100%

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the purity of a this compound sample.

References

A Technical Guide to the Natural Occurrence of Portlandite (Calcium Hydroxide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Portlandite, the naturally occurring crystalline form of calcium hydroxide (B78521) (Ca(OH)₂), is a mineral of significant interest across various scientific disciplines. While most commonly associated with cement chemistry as a key hydration product of Portland cement, its presence in natural geological settings provides valuable insights into low-temperature metamorphic and hydrothermal processes.[1][2][3][4] This technical guide offers an in-depth exploration of the natural occurrence of portlandite, its physicochemical properties, formation mechanisms, and methods for its study. The guide also touches upon the carbonation of portlandite and the emerging applications of its synthetic equivalent, calcium hydroxide, in the biomedical field, which may be of interest to drug development professionals.

Natural Occurrence and Formation Environments

Naturally occurring portlandite is relatively rare but is found in a variety of geological environments. Its formation is indicative of highly alkaline conditions and low carbon dioxide partial pressures.

Geological Occurrences:

-

Contact Metamorphism: Portlandite is found in high-temperature, low-pressure contact metamorphic zones, often in calc-silicate rocks. The type locality for portlandite is Scawt Hill, Northern Ireland, where it occurs as an alteration product of larnite-spurrite rocks.[1]

-

Volcanic and Geothermal Systems: It can precipitate from volcanic fumaroles and in geothermal systems where hot, calcium-rich fluids interact with silicate (B1173343) rocks.

-

Hydrothermal Veins: Portlandite can be found in hydrothermal veins, typically associated with serpentinization of ultramafic rocks, which releases calcium and creates a high-pH environment.

-

Combustion Metamorphism: It has been identified in areas of natural combustion of coal seams or oil shales, where the heat from the combustion of organic matter alters the surrounding rocks. Notable occurrences of this type are found in the Hatrurim Formation in Israel and Jordan.

-

Alkaline Springs: Precipitation of portlandite has been observed in alkaline springs, where Ca²⁺-rich, high-pH waters emerge.

Physicochemical Properties of Portlandite

A thorough understanding of the properties of portlandite is essential for its identification and for modeling its behavior in natural and engineered systems.

Crystallographic and Physical Properties

Portlandite crystallizes in the trigonal system with the space group P-3m1. It possesses a layered structure consisting of octahedrally coordinated calcium atoms sandwiched between layers of hydroxyl groups. This structure results in perfect cleavage along the {0001} plane.

| Property | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 |

| Unit Cell Parameters | a = 3.592 Å, c = 4.906 Å |

| Formula Weight | 74.093 g/mol |

| Color | Colorless to white |

| Luster | Pearly on cleavage surfaces |

| Hardness (Mohs) | 2.5 - 3 |

| Specific Gravity | 2.23 - 2.24 |

| Cleavage | Perfect on {0001} |

| Refractive Indices | nω = 1.574, nε = 1.545 |

Thermodynamic Properties

The thermodynamic stability of portlandite is crucial for understanding its formation and persistence in various environments.

| Thermodynamic Property | Value |

| Standard Molar Gibbs Free Energy of Formation (ΔG°f) | -898.5 kJ/mol |

| Standard Molar Enthalpy of Formation (ΔH°f) | -986.1 kJ/mol |

| Standard Molar Entropy (S°) | 83.4 J/(mol·K) |

| Molar Heat Capacity (Cp) | 87.5 J/(mol·K) |

| Solubility Product (Ksp) at 25°C | 5.5 x 10⁻⁶ |

Note: Values are at standard conditions (298.15 K and 1 bar).

The dissolution of portlandite in water is an exothermic process, and it exhibits retrograde solubility, meaning its solubility decreases with increasing temperature.

Experimental Protocols

The study of portlandite, both natural and synthetic, relies on a suite of well-established experimental techniques for its synthesis, characterization, and the measurement of its reaction kinetics.

Laboratory Synthesis of Portlandite

A common method for synthesizing single crystals of portlandite in the laboratory is through a controlled precipitation reaction, such as the counter-diffusion method.

Protocol: Counter-Diffusion Synthesis of Portlandite

-

Solution Preparation: Prepare a 0.1 M solution of calcium chloride (CaCl₂) and a 0.2 M solution of sodium hydroxide (NaOH) in deionized, CO₂-free water.

-

Reaction Setup: Place equal volumes of the CaCl₂ and NaOH solutions in separate beakers within a larger sealed container. Carefully fill the larger container with deionized, CO₂-free water to a level that submerges the beakers, allowing for slow diffusion of the reactants.

-

Crystal Growth: Seal the container to prevent carbonation from atmospheric CO₂. Allow the system to stand undisturbed for several days to weeks. Portlandite crystals will slowly nucleate and grow at the interface where the two solutions meet.

-

Crystal Harvesting and Cleaning: Carefully remove the grown crystals from the solution. Rinse them with ethanol (B145695) to remove any residual reactants and to halt further reaction. Dry the crystals in a desiccator or at a low temperature (e.g., 40°C) to prevent decomposition.

Characterization Techniques

A multi-technique approach is necessary for the comprehensive characterization of portlandite.

-

X-ray Diffraction (XRD): This is the primary technique for phase identification and for determining the crystal structure and purity of portlandite. The characteristic diffraction peaks of portlandite allow for its unambiguous identification.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and surface features of portlandite crystals. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it can provide semi-quantitative elemental analysis. For non-conductive samples like portlandite, a thin conductive coating (e.g., gold or carbon) is typically applied before imaging.

-

Transmission Electron Microscopy (TEM): TEM allows for high-resolution imaging of the internal structure of portlandite crystals, including lattice fringes and defects. Sample preparation involves thinning the material to electron transparency, often using techniques like focused ion beam (FIB) milling or ultramicrotomy.

-

Atomic Force Microscopy (AFM): AFM is a powerful tool for studying the surface topography of portlandite at the nanoscale, particularly for in-situ observations of dissolution and growth processes.

Measurement of Dissolution Kinetics

The rate at which portlandite dissolves is a critical parameter in many geological and industrial processes.

Protocol: Potentiometric Measurement of Portlandite Dissolution Rate

-

Experimental Setup: Place a known mass of portlandite crystals in a thermostatted reaction vessel containing a specific volume of deionized, CO₂-free water. Use a magnetic stirrer to ensure the solution is well-mixed.

-

Ion-Selective Electrode: Introduce a calcium-ion-selective electrode (Ca-ISE) and a reference electrode into the solution.

-

Data Acquisition: Monitor the potential difference between the electrodes over time using a high-impedance voltmeter or a pH/ion meter. The potential reading is proportional to the logarithm of the calcium ion activity in the solution.

-

Calibration: Prior to the experiment, calibrate the Ca-ISE using a series of standard solutions of known calcium concentrations to establish a calibration curve (potential vs. log[Ca²⁺]).

-

Data Analysis: Convert the measured potential readings to calcium concentrations using the calibration curve. The dissolution rate can then be calculated from the change in calcium concentration over time, normalized to the surface area of the portlandite sample.

Carbonation of Portlandite

Portlandite readily reacts with carbon dioxide in the presence of water to form calcium carbonate. This process, known as carbonation, is of great importance in both natural and industrial contexts.

Reaction Mechanisms

The carbonation of portlandite can proceed through two primary mechanisms:

-

Solid-State Reaction: In dry or low-humidity conditions, CO₂ can directly react with the surface of solid portlandite. This process is generally slow as it is limited by the diffusion of CO₂ through the product layer of calcium carbonate.

-

Dissolution-Precipitation: In the presence of a water film, portlandite first dissolves to release Ca²⁺ and OH⁻ ions into the aqueous phase. These ions then react with dissolved CO₂ (in the form of carbonic acid and bicarbonate ions) to precipitate calcium carbonate. This is generally the dominant mechanism in most natural environments.

The overall reaction is: Ca(OH)₂(s) + CO₂(g) → CaCO₃(s) + H₂O(l)

Kinetics of Carbonation

The rate of portlandite carbonation is influenced by several factors, including:

-

Relative Humidity: The presence of water is crucial for the dissolution-precipitation mechanism, which is generally faster than the solid-state reaction.

-

CO₂ Concentration: Higher concentrations of CO₂ generally lead to faster carbonation rates.

-

Temperature: The effect of temperature on carbonation kinetics is complex, as it influences both the dissolution rate of portlandite and the solubility of CO₂.

-

Particle Size and Surface Area: Smaller particles with a larger surface area will carbonate more rapidly.

Relevance to Drug Development Professionals

While portlandite itself is not a pharmaceutical agent, its chemical equivalent, this compound, has several applications in the biomedical field, particularly in dentistry and is being explored in drug delivery systems.

-

Endodontics: this compound is widely used as an intracanal medicament in root canal therapy. Its high pH (around 12.5) has a strong antimicrobial effect, helping to disinfect the root canal system. It is also believed to promote the formation of a hard tissue barrier (apical bridge).

-